Product packaging for But-2-ene-2-sulfinic acid(Cat. No.:CAS No. 109521-94-0)

But-2-ene-2-sulfinic acid

Cat. No.: B14330182
CAS No.: 109521-94-0
M. Wt: 120.17 g/mol
InChI Key: BNFSTVJFGUUIOF-UHFFFAOYSA-N
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Description

But-2-ene-2-sulfinic acid (CAS#: 109521-94-0) is an organosulfur compound with the molecular formula C4H8O2S and a molecular weight of 120.17 g/mol . It belongs to the class of sulfinic acids (R-SO(OH)), which are characterized by a pyramidal sulfur center and are typically more acidic than their corresponding carboxylic acids . Sulfinic acids are versatile synthetic intermediates in organic chemistry due to their dual nucleophilic and electrophilic reactivity at the sulfur center . They can undergo condensation to form thiosulfonates, react with thiols to form disulfides, and participate in additions to alkenes and alkynes . In a research context, this compound can be employed as a building block for the synthesis of various sulfone-containing compounds and other organosulfur derivatives . Sulfinic acids, in general, are also of significant interest in biochemical studies, as they are formed as reactive intermediates during the oxidation of protein cysteine thiols and play a role in cellular redox signaling and regulation . This product is intended for use in laboratory research and chemical synthesis. It is For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2S B14330182 But-2-ene-2-sulfinic acid CAS No. 109521-94-0

Properties

CAS No.

109521-94-0

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

IUPAC Name

but-2-ene-2-sulfinic acid

InChI

InChI=1S/C4H8O2S/c1-3-4(2)7(5)6/h3H,1-2H3,(H,5,6)

InChI Key

BNFSTVJFGUUIOF-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)S(=O)O

Origin of Product

United States

Synthetic Methodologies for But 2 Ene 2 Sulfinic Acid and Its Functional Analogs

Direct Synthesis Approaches to Vinylic Sulfinic Acids

Direct methods for the synthesis of vinylic sulfinic acids often involve the formation of the sulfinic acid moiety directly on the vinyl group. These approaches include the reduction of sulfonyl chlorides and nucleophilic attack on sulfur-containing electrophiles.

Strategies Involving Sulfonyl Chloride Reduction

The reduction of sulfonyl chlorides is a common and frequently employed method for preparing sulfinic acids. chez-alice.fr This approach is particularly true for aromatic sulfinic acids, which are generally more stable than their aliphatic counterparts. chez-alice.fr Various reducing agents can be utilized for this transformation. For instance, the reduction of p-toluenesulfonyl chloride with zinc and sodium carbonate in water can produce sodium p-toluenesulfinate hydrate (B1144303). nih.gov Another common method involves the reduction of sulfonyl chlorides with sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate in water at elevated temperatures. nih.gov While these methods are well-established for aromatic sulfonyl chlorides, their application to vinylic sulfonyl chlorides to directly yield vinylic sulfinic acids like but-2-ene-2-sulfinic acid is also a viable synthetic route. A general method for synthesizing sulfinamides from sulfonyl chlorides involves an in situ reduction of the sulfonyl chloride. nih.gov

ReactantReducing Agent(s)Product
p-toluenesulfonyl chlorideZinc, Sodium CarbonateSodium p-toluenesulfinate hydrate nih.gov
Sulfonyl chlorideSodium sulfite, Sodium bicarbonateSodium benzenesulfinate (B1229208) nih.gov
Sulfonyl chlorideTriphenylphosphineArylthiol organic-chemistry.org

Nucleophilic Attack on Sulfur-Containing Electrophiles

The sulfur atom in various sulfur-containing compounds can act as an electrophile, allowing for nucleophilic attack to form sulfinic acids or their derivatives. For example, the sulfur atom in sulfenic acids is electrophilic and can be attacked by various nucleophiles. biorxiv.orgnih.gov While the primary products are often other sulfur-containing functional groups, manipulation of reaction conditions and subsequent steps can lead to the formation of sulfinic acids. The nucleophilicity of sulfur is significantly greater than that of oxygen, which leads to a range of electrophilic substitutions at the sulfur atom that are not typically observed for oxygen. libretexts.org

Indirect Synthetic Pathways via Advanced Intermediates

Indirect methods involve the synthesis of intermediate compounds that are subsequently converted to the desired vinylic sulfinic acids. These pathways offer greater flexibility and control over the final product's structure.

Generation from Sulfinate Salts and their Alkylation/Arylation

Sulfinate salts are versatile intermediates in the synthesis of organosulfur compounds. rsc.org They can be prepared from inexpensive sulfonyl chlorides. nih.gov A common method for their preparation is the reduction of the corresponding sulfonyl chloride. nih.gov Once formed, these sulfinate salts can undergo various reactions, including alkylation and arylation, to yield a wide range of sulfones. organic-chemistry.org For instance, cyanide can mediate the in situ generation of a nucleophilic sulfinate ion from vinyl sulfones, which can then undergo S-alkylation to provide sulfones in high yields. organic-chemistry.org While this method directly produces sulfones, the intermediate sulfinate salt is a key component. The generation of vinylic sulfinic acids can be envisioned through the careful choice of starting materials and reaction conditions that favor the formation and isolation of the sulfinic acid rather than the subsequent sulfone. An improved preparation of sulfinate salts and their subsequent Michael addition to enones has also been reported. acs.org

Starting MaterialReagent(s)IntermediateFinal Product
Vinyl sulfonesCyanide, Alkyl halideNucleophilic sulfinate ionSulfones organic-chemistry.org
Sulfonyl chlorideZinc/Sodium CarbonateSulfinate salt-
Alkyl halides-Sulfinate salts, Sulfonamides- acs.org

Conversion from Thiolates and Subsequent Oxidation

The oxidation of thiols and their corresponding thiolates is a fundamental route to various sulfur-containing acids. youtube.com The oxidation of a thiol can proceed through several stages, starting with the formation of a sulfenic acid, which can be further oxidized to a sulfinic acid and ultimately to a sulfonic acid. nih.govnih.govresearchgate.net Hydrogen peroxide is a common oxidant used for this transformation. nih.govnih.gov The reaction of thiols with hydrogen peroxide is central to many biological processes and can be monitored to observe the formation of sulfenic and subsequently sulfinic acids. nih.gov This stepwise oxidation allows for the potential isolation of the intermediate sulfinic acid under controlled conditions. The oxidation of 2-alkylthiobenzothiazoles can lead to sulfones, which upon treatment with sodium borohydride, produce the corresponding sulfinates. rsc.org

Starting MaterialOxidantIntermediateProduct
ThiolHydrogen PeroxideSulfenic acidSulfinic acid, Sulfonic acid nih.govnih.gov
2-alkylthiobenzothiazole-SulfoneSulfinate rsc.org

Exploitation of Sulfenate Esters and Sulfinyl Chlorides

Sulfenate esters and sulfinyl chlorides are reactive intermediates that can be utilized in the synthesis of sulfinic acids and their derivatives. Sulfinyl chlorides, while sensitive to hydrolysis, can be prepared and used to synthesize sulfinamides. nih.govacs.org The reaction of sulfinic acids with alcohols in the presence of a catalyst can yield sulfinate esters. organic-chemistry.org Although alkyl sulfinates are typically electrophilic, they can act as formal nucleophiles under certain conditions, arising from the in situ release of sulfinic acids. nih.gov This "umpolung" reactivity allows for their use in reactions like Mannich-type condensations to form sulfonyl formamides, which can be further converted to other useful compounds. nih.gov Sulfinic esters have also emerged as stable and easy-to-handle sulfenylating agents for the synthesis of thioethers. chemrevlett.com

Chemo- and Stereoselective Synthesis of this compound Derivatives

The synthesis of this compound derivatives with high chemo- and stereoselectivity presents a dual challenge: the control of the C=C double bond geometry (Z/E isomerism) and the creation of a chiral center at the sulfur atom. Methodologies addressing these challenges often involve carefully designed precursors and reaction conditions.

One plausible strategy involves the stereoselective synthesis of (E)-alkenyl sulfones from sodium sulfinates, which can then be potentially converted to the corresponding sulfinic acids. For instance, copper-catalyzed oxidation of sodium sulfinates in the presence of alkenes has been shown to produce (E)-alkenyl sulfones with high stereoselectivity. organic-chemistry.orgthieme-connect.com Adapting this methodology to a but-2-ene precursor could theoretically yield the (E)-but-2-ene-2-sulfonyl derivative, which could then be reduced to the target sulfinic acid.

Another approach is the use of stereodefined vinyl organometallic reagents derived from (Z)- or (E)-2-halobut-2-ene. These organometallics can react with sulfur dioxide or other sulfur-based electrophiles to install the sulfinate group with retention of the double bond geometry. The choice of metal (e.g., lithium, magnesium, or zinc) and reaction conditions would be critical in preserving the stereochemical integrity of the but-2-ene moiety.

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for the stereoselective synthesis of alkenes. By selecting the appropriate phosphonium (B103445) ylide or phosphonate (B1237965) carbanion and carbonyl compound, it is possible to control the formation of either the (Z)- or (E)-isomer of a precursor that can be subsequently converted to the sulfinic acid.

Table 1: Hypothetical Stereoselective Synthesis of (E)- and (Z)-But-2-ene-2-sulfinic Acid Precursors

Entry Reaction Type Substrates Catalyst/Reagent Product Z:E Ratio
1 Copper-Catalyzed Sulfonylation But-2-ene, Sodium Sulfinate CuI/bpy (E)-but-2-en-2-yl sulfone >95:5
2 Horner-Wadsworth-Emmons Diethyl (1-methyl-1-sulfinylethyl)phosphonate, Acetaldehyde NaH Methyl (E)-but-2-ene-2-sulfinate >90:10

This table is illustrative and based on known stereoselective olefination and sulfonylation reactions for analogous compounds.

The synthesis of chiral, non-racemic sulfinic acids and their derivatives is a well-established field, with several reliable methods for inducing asymmetry at the sulfur atom. acs.org These strategies can be broadly categorized into two main approaches: the use of chiral auxiliaries and catalytic asymmetric synthesis.

Chiral Auxiliary-Mediated Synthesis:

A widely employed method for the synthesis of chiral sulfinates is the Andersen-type synthesis, which utilizes a chiral alcohol as an auxiliary. acs.orgnih.gov In the context of this compound, this would involve the reaction of a but-2-ene-2-sulfinyl chloride with a chiral alcohol, such as (-)-menthol, to form diastereomeric sulfinates. These diastereomers can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary to yield the enantiomerically pure sulfinic acid derivative.

The Ellman-type synthesis, using enantiopure tert-butanesulfinamide as a chiral auxiliary, has proven to be a versatile method for the asymmetric synthesis of a wide range of chiral amines and other compounds. A similar strategy could be envisioned for this compound, where the chiral sulfinamide directs the stereoselective addition of a but-2-ene nucleophile to a suitable sulfur electrophile.

Table 2: Diastereoselective Synthesis of Menthyl But-2-ene-2-sulfinate

Entry But-2-ene Isomer Chiral Auxiliary Diastereomeric Ratio (dr)
1 (E)-but-2-ene (-)-Menthol 75:25

This table is a hypothetical representation of the potential diastereoselectivity based on typical Andersen-type syntheses.

Catalytic Asymmetric Synthesis:

The development of catalytic methods for the enantioselective synthesis of sulfinates has attracted considerable attention. wixsite.comnih.gov These methods often employ chiral catalysts, such as Cinchona alkaloids or their derivatives, to control the stereochemical outcome of the reaction. researchgate.net For example, the reaction of a racemic but-2-ene-2-sulfinyl chloride with an achiral alcohol in the presence of a chiral amine catalyst could lead to a kinetic resolution, affording an enantiomerically enriched sulfinate. rsc.org

More recently, organocatalytic approaches for the asymmetric condensation of prochiral sulfinates with alcohols have been developed, offering a direct route to enantioenriched sulfinate esters. nih.gov Applying such a methodology to a prochiral but-2-ene-derived sulfinate would be a promising avenue for the catalytic asymmetric synthesis of this compound esters.

Another catalytic strategy involves the asymmetric oxidation of a corresponding but-2-ene-2-sulfenate. While enantioselective sulfoxidation is a common method for preparing chiral sulfoxides, its application to sulfenates for the synthesis of sulfinates has been explored with some success. acs.org The choice of a suitable chiral oxidant or a catalytic system would be crucial for achieving high enantioselectivity.

Table 3: Potential Catalytic Asymmetric Approaches to Chiral But-2-ene-2-sulfinates

Entry Reaction Type Catalyst Chiral Ligand/Auxiliary Enantiomeric Excess (ee)
1 Kinetic Resolution Chiral Amine (-)-Quinine Up to 45%

This table illustrates potential enantioselectivities based on reported catalytic systems for the synthesis of other chiral sulfinates.

Mechanistic Investigations of But 2 Ene 2 Sulfinic Acid Reactivity

Pericyclic Reactions and Extrusion Processes

Pericyclic reactions represent a class of concerted reactions that proceed through a cyclic transition state. In the context of but-2-ene-2-sulfinic acid and related structures, these pathways, along with extrusion processes, are significant in understanding their chemical transformations.

Detailed Analysis of Retro-ene Eliminations and Sulfur Dioxide Extrusion

The retro-ene reaction is a pericyclic process that can be observed in molecules containing a β,γ-unsaturated sulfinic acid moiety. mdpi.com This reaction involves the thermal or catalyzed elimination of sulfur dioxide (SO₂), leading to the formation of new carbon-carbon bonds. mdpi.comresearchgate.net The process is believed to proceed through a cyclic transition state, similar to the Cope elimination of N-oxides. wikipedia.org

The extrusion of sulfur dioxide is a common fragmentation pathway for various organosulfur compounds. researchgate.net For instance, γ-sultines, which are cyclic esters of sulfinic acids, can undergo photochemical extrusion of SO₂ to yield cyclopropanes. cdnsciencepub.com This reaction is thought to proceed via a diradical intermediate. cdnsciencepub.com Similarly, the thermal decomposition of certain sulfones can lead to the elimination of SO₂. ethernet.edu.et The ease of SO₂ extrusion can be influenced by the stability of the resulting organic fragment.

In the case of β,γ-unsaturated sulfinic acids, a retro-ene type elimination of SO₂ can occur, which is a key step in certain synthetic methodologies. mdpi.com This process can be facilitated by the formation of a stable conjugated diene system. The mechanism is thought to involve a concerted nih.govrsc.org-sigmatropic shift of the sulfinic acid group, followed by a retro-ene reaction. mdpi.com However, alternative mechanisms involving radical intermediates have also been proposed, especially in the presence of catalysts or under specific reaction conditions. mdpi.com

The extrusion of sulfur dioxide from sulfinate salts has been utilized as a strategy for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net This highlights the synthetic utility of understanding and controlling these fragmentation processes.

Cycloaddition Reactions with Dienophiles (e.g., Hetero-Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction used to form six-membered rings. wikipedia.org When one or more heteroatoms are involved in the diene or dienophile, the reaction is termed a hetero-Diels-Alder reaction. wikipedia.orgchim.it this compound itself is not a typical diene for a standard Diels-Alder reaction. However, related unsaturated sulfur compounds can participate in such cycloadditions.

For instance, in situ generated azoalkenes can undergo hetero-Diels-Alder reactions with thioketones to form 1,3,4-thiadiazine derivatives. mdpi.com In some cases, the initially formed cycloadducts can undergo elimination of a sulfinic acid to yield a more stable product. mdpi.com

Furthermore, sulfur dioxide itself can act as a dienophile in hetero-Diels-Alder reactions with conjugated dienes. openaccessjournals.com These reactions can lead to the formation of unstable sultines, which can then ionize and react with other species. openaccessjournals.com This reactivity showcases the ability of sulfur-containing compounds to participate in cycloaddition cascades.

While direct cycloaddition of this compound as a diene is not well-documented, its derivatives or related structures can be involved in complex reaction sequences that include cycloaddition steps. The reactivity is often dictated by the specific substituents and reaction conditions, which can favor different pericyclic pathways. libretexts.orgnih.govresearchgate.net

Radical Processes and Sulfonyl Radical Generation

The generation and subsequent reactions of sulfonyl radicals are of significant interest in organic synthesis due to their ability to form carbon-sulfur bonds. rsc.org Sulfinic acids are important precursors for the generation of sulfonyl radicals. researchgate.netresearchgate.net

Thermodynamics and Kinetics of Hydrogen Atom Transfer from the Sulfinic Acid (O-H BDE)

The strength of the O-H bond in sulfinic acids is a key determinant of their reactivity in hydrogen atom transfer (HAT) reactions. The O-H bond dissociation enthalpy (BDE) of sulfinic acids has been determined to be approximately 78 kcal/mol. rsc.orgresearchgate.net This value is intermediate between the S-H BDE in thiols (around 87 kcal/mol) and the S-O-H BDE in sulfenic acids (around 70 kcal/mol). rsc.orgresearchgate.net

Despite the differences in BDEs, sulfinic acids, thiols, and sulfenic acids exhibit comparable reactivity towards alkyl radicals in HAT reactions, with rate constants around 10⁶ M⁻¹s⁻¹. rsc.orgresearchgate.net However, when reacting with more reactive alkoxyl radicals, the trend in rate constants follows the reaction energetics, with sulfinic acids reacting at a rate of approximately 10⁸ M⁻¹s⁻¹. rsc.orgresearchgate.net

An important factor influencing the HAT reactivity of sulfinic acids is their ability to act as strong hydrogen bond donors. rsc.orgresearchgate.net This property leads to a significant decrease in their reactivity in hydrogen bond-accepting solvents. rsc.orgresearchgate.net In contrast, the reactivity of thiols is largely independent of the solvent. rsc.orgresearchgate.net

Computational studies predict that the reaction of sulfinic acids with alkylperoxyl radicals is significantly slower than the corresponding reactions of thiols and sulfenic acids. rsc.orgresearchgate.net Conversely, the reaction with sulfonylperoxyl radicals, which are involved in the autoxidation of sulfinic acids, is predicted to be nearly diffusion-controlled. rsc.orgresearchgate.net

Table 1: Comparison of Bond Dissociation Enthalpies (BDE) and Hydrogen Atom Transfer (HAT) Rate Constants

Compound ClassBondBDE (kcal/mol)HAT Rate Constant (vs. Alkyl Radicals, M⁻¹s⁻¹)HAT Rate Constant (vs. Alkoxyl Radicals, M⁻¹s⁻¹)
Sulfinic AcidsO-H~78 rsc.orgresearchgate.net~10⁶ rsc.orgresearchgate.net~10⁸ rsc.orgresearchgate.net
ThiolsS-H~87 rsc.orgresearchgate.net~10⁶ rsc.orgresearchgate.net~10⁷ rsc.orgresearchgate.net
Sulfenic AcidsS-O-H~70 rsc.orgresearchgate.net~10⁶ rsc.orgresearchgate.net~10⁹ rsc.orgresearchgate.net

This table is interactive. Click on the headers to sort the data.

Generation and Reactivity of But-2-ene-2-sulfonyl Radicals

But-2-ene-2-sulfonyl radicals can be generated from this compound through hydrogen atom abstraction by a radical initiator or via oxidative processes. rsc.orgcdnsciencepub.com Once formed, these sulfonyl radicals are versatile intermediates in a variety of chemical transformations. nih.gov

The reactivity of sulfonyl radicals is characterized by several key processes, including addition to unsaturated systems and fragmentation. nih.gov The fragmentation of β-sulfonyl radicals, leading to the formation of an alkene and a sulfonyl radical, is a synthetically useful reaction. nih.gov

The generation of sulfonyl radicals can also be achieved through photoredox catalysis from precursors like sulfonyl chlorides or sulfone-substituted tetrazoles. rsc.orgacs.org These methods offer mild conditions for the formation of sulfonyl radicals, which can then participate in various coupling reactions. acs.org The choice of photocatalyst can influence the subsequent reactivity of the generated radical. researchgate.net

Radical Additions to Carbon-Carbon Unsaturations

A primary reaction pathway for but-2-ene-2-sulfonyl radicals is their addition to carbon-carbon double and triple bonds. rsc.orgnih.govrsc.org This addition is a valuable method for the construction of functionalized sulfone-containing molecules. nih.govrsc.org The addition of the sulfonyl radical to an alkyne, for example, generates a vinyl radical intermediate. rsc.orgnih.gov This intermediate can then be trapped by other reagents to form highly substituted alkenes. rsc.orgnih.gov

The addition of sulfonyl radicals to alkenes is a key step in radical-mediated cyclization reactions. nih.gov For instance, the intramolecular addition of a sulfonyl radical to a tethered alkene can lead to the formation of cyclic sulfones. These reactions often proceed via an α-sulfonamidoyl radical which can then undergo elimination to form an imine. nih.govbeilstein-journals.org

The regioselectivity of the radical addition is influenced by steric and electronic factors of both the sulfonyl radical and the unsaturated substrate. rsc.org The versatility of this addition reaction allows for the synthesis of a wide range of organosulfur compounds with potential applications in medicinal chemistry and materials science. rsc.orgnih.govrsc.org

Electrophilic and Nucleophilic Reactivity of the Sulfur Center

The sulfur atom in this compound possesses a lone pair of electrons and can exist in a pyramidal geometry, rendering it chiral. Its reactivity is characterized by its ability to engage with both electrophiles and nucleophiles.

The alkylation and arylation of this compound can proceed through two distinct pathways, yielding either sulfones or sulfinate esters. The outcome is highly dependent on the nature of the alkylating or arylating agent and the reaction conditions. nih.govnih.gov

Formation of Sulfones: When this compound or its corresponding sulfinate salt is treated with relatively unpolarized electrophiles, such as alkyl halides, the reaction typically occurs at the sulfur atom. This S-alkylation proceeds via a nucleophilic attack of the sulfur lone pair on the electrophilic carbon of the alkyl halide, leading to the formation of a sulfone.

Mechanism of S-Alkylation:

Deprotonation of the sulfinic acid by a base to form the more nucleophilic sulfinate anion.

Nucleophilic attack of the sulfur atom of the sulfinate anion on the alkyl halide.

Displacement of the halide leaving group to form the C-S bond of the sulfone.

Formation of Sulfinate Esters: In contrast, the use of highly polarized or "hard" electrophiles, such as trialkyloxonium salts (e.g., trimethyloxonium (B1219515) tetrafluoroborate), favors attack at one of the oxygen atoms. nih.gov This O-alkylation results in the formation of a sulfinate ester.

Mechanism of O-Alkylation:

The sulfinic acid or sulfinate anion acts as an oxygen nucleophile.

Attack of an oxygen atom on the hard electrophile.

Formation of the O-C bond of the sulfinate ester.

The choice of solvent can also influence the reaction pathway. Polar aprotic solvents typically favor S-alkylation, while non-polar solvents can favor O-alkylation under certain conditions.

ElectrophileProduct TypeGeneral Reaction Conditions
Alkyl Halide (e.g., CH₃I)SulfoneBase, Polar Aprotic Solvent
Aryl Halide (activated)SulfoneBase, Catalyst (e.g., Pd)
Trialkyloxonium SaltSulfinate EsterAprotic Solvent

Table 1: Illustrative Reactivity of this compound with Various Electrophiles

The sulfur atom in this compound is in an intermediate oxidation state and can be readily oxidized to a higher oxidation state.

Oxidation to Sulfonic Acids: Treatment with common oxidizing agents, such as hydrogen peroxide or peroxy acids, converts this compound into the corresponding but-2-ene-2-sulfonic acid. nsf.govpearson.com This oxidation is a common fate for sulfinic acids and represents a two-electron oxidation of the sulfur center.

Mechanism of Oxidation to Sulfonic Acid: The mechanism generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant, followed by proton transfer steps.

Formation of Disulfones: Under specific conditions, particularly with certain metal catalysts like cobalt(III) salts, sulfinic acids can undergo oxidative coupling to form disulfones. nih.gov This reaction involves the formation of a sulfur-sulfur bond between two molecules of the sulfinic acid.

Oxidizing AgentProduct
Hydrogen Peroxide (H₂O₂)But-2-ene-2-sulfonic acid
Peroxyacetic acidBut-2-ene-2-sulfonic acid
Cobalt(III) saltsDi(but-2-en-2-yl)disulfone

Table 2: Products of Oxidation of this compound

But-2-ene-2-sulfinate, the conjugate base of the acid, reacts with organometallic reagents like Grignard reagents (R-MgX) to produce sulfoxides. nih.govacs.org In this reaction, the organometallic reagent acts as a nucleophile, attacking the electrophilic sulfur center of the sulfinate.

Mechanism of Reaction with Grignard Reagents:

Formation of the sulfinate salt.

Nucleophilic attack of the carbanionic carbon of the Grignard reagent on the sulfur atom of the sulfinate.

The reaction typically proceeds to the sulfoxide, and further reaction to form a sulfone is generally not observed under standard conditions.

Organometallic ReagentProduct Type
Methylmagnesium bromideMethyl (but-2-en-2-yl) sulfoxide
Phenylmagnesium bromidePhenyl (but-2-en-2-yl) sulfoxide

Table 3: Illustrative Reactions of But-2-ene-2-sulfinate with Organometallic Reagents

Acid-Catalyzed Transformations and Rearrangements

In the presence of strong acids, this compound is prone to undergo disproportionation. nih.govmdpi.com This is a characteristic reaction of many sulfinic acids, where the compound simultaneously acts as both an oxidizing and a reducing agent. The acid catalysis facilitates the formation of a key intermediate, a sulfinyl sulfone (a mixed anhydride (B1165640) of a sulfinic and sulfonic acid), which then undergoes further reactions.

The disproportionation of this compound yields but-2-ene-2-sulfonic acid and the corresponding thiosulfonate.

Mechanism of Acid-Catalyzed Disproportionation:

Protonation of one molecule of the sulfinic acid.

Nucleophilic attack by a second molecule of the sulfinic acid on the protonated species, leading to the formation of a sulfinyl sulfone intermediate and water.

The sulfinyl sulfone can then undergo further reactions, including hydrolysis or reaction with the sulfinic acid, to ultimately yield the sulfonic acid and the thiosulfonate.

The presence of the double bond in this compound could also lead to other acid-catalyzed reactions, such as hydration or polymerization, although the reactivity of the sulfinic acid group often dominates under these conditions.

Advanced Spectroscopic Characterization and Structural Elucidation of But 2 Ene 2 Sulfinic Acid

Vibrational Spectroscopy Applications (FT-IR, Raman) for Conformational and Tautomeric Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the conformational and potential tautomeric equilibria of But-2-ene-2-sulfinic acid. The molecule's vibrational modes are sensitive to its geometry, bonding, and intermolecular interactions, such as hydrogen bonding.

The sulfinic acid group (-SO₂H) gives rise to several characteristic absorption bands. The O-H stretching vibration typically appears as a broad band in the FT-IR spectrum, generally in the region of 3200–3400 cm⁻¹, its breadth and exact position being highly dependent on the extent of hydrogen bonding. nih.gov The S=O asymmetric and symmetric stretching vibrations are expected to produce strong absorptions, typically found around 1090-1150 cm⁻¹ and 1030-1080 cm⁻¹ respectively. The S-O single bond stretch is generally observed in the 900–1100 cm⁻¹ range. nih.gov

The but-2-ene moiety also contributes distinct vibrational signatures. A key feature is the C=C stretching vibration, which for a tetrasubstituted alkene like this compound, is expected to be weak in the IR spectrum but potentially stronger in the Raman spectrum, appearing in the 1665-1675 cm⁻¹ region. C-H stretching vibrations from the methyl groups are anticipated around 2860-2975 cm⁻¹, while C-H deformation vibrations of these groups are expected between 1370 and 1470 cm⁻¹. docbrown.info

Analysis of these spectral regions can provide insight into the molecule's conformational preferences. For instance, shifts in the O-H and S=O stretching frequencies can indicate the presence and strength of intra- or intermolecular hydrogen bonding, which influences the molecule's three-dimensional arrangement. Furthermore, vibrational spectroscopy can be employed to investigate the potential for tautomerism, distinguishing between the sulfinic acid form (R-S(O)OH) and a possible, less stable, sulfone tautomer by monitoring the characteristic frequencies of each species.

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (FT-IR)
O-H (Sulfinic Acid)Stretching3200 - 3400Strong, Broad
C-H (Methyl)Stretching2860 - 2975Medium to Strong
C=C (Alkene)Stretching1665 - 1675Weak to Medium
C-H (Methyl)Deformation1370 - 1470Medium
S=O (Sulfinic Acid)Asymmetric Stretch1090 - 1150Strong
S=O (Sulfinic Acid)Symmetric Stretch1030 - 1080Strong
S-O (Sulfinic Acid)Stretching900 - 1100Medium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation and stereochemical assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the molecule is expected to show distinct signals for the two methyl (CH₃) groups and the vinylic proton (=CH-). The chemical shifts of these protons would be influenced by the electronegativity of the adjacent sulfinic acid group. For the parent E/Z but-2-ene isomers, the CH₃ protons resonate at approximately 1.54-1.58 ppm, while the vinylic protons appear around 5.37-5.58 ppm. docbrown.info The introduction of the -SO₂H group would likely deshield these protons, shifting their resonances further downfield. The acidic proton of the sulfinic acid group would give a broad singlet whose chemical shift is highly variable and dependent on solvent, concentration, and temperature.

¹³C NMR spectroscopy provides complementary information. The two methyl carbons and the two sp²-hybridized carbons of the double bond are expected to be chemically non-equivalent. In parent E/Z but-2-enes, the methyl carbons resonate around 12-17 ppm, while the sp² carbons are found near 125-127 ppm. docbrown.info The electron-withdrawing sulfinic acid group would significantly shift the resonance of the carbon to which it is attached (C2) to a lower field.

Crucially, NMR can be used to assign the stereochemistry (E or Z isomer) of the double bond. Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (ROESY or NOESY), can detect through-space interactions between protons. A correlation between the protons of a methyl group and the vinylic proton would indicate they are on the same side of the double bond, confirming the Z-isomer, whereas a correlation between the two methyl groups would suggest the E-isomer. Coupling constants between vinylic protons, though not applicable here due to the single vinylic proton, are generally larger for trans isomers (11-18 Hz) compared to cis isomers (6-14 Hz). libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusGroupPredicted Chemical Shift (ppm)Notes
¹H-CH~1.7 - 2.0Influenced by stereochemistry and substituent effect.
¹H=CH -~5.8 - 6.5Deshielded by the adjacent sulfinic acid group.
¹H-SO₂H Variable (e.g., 5 - 10)Broad signal, solvent and concentration dependent.
¹³C-C H₃~15 - 25Two distinct signals expected.
¹³C=C H-~130 - 140Deshielded relative to parent alkene.
¹³C=C (SO₂H)-~140 - 155Strongly deshielded by the sulfinic acid group.

Mass Spectrometry for Mechanistic Pathway Tracing and Adduct Characterization

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, which in turn provides evidence for its structure and can be used to trace reaction pathways.

In electron ionization (EI) mass spectrometry, the parent molecule would yield a molecular ion peak [M]⁺ corresponding to the exact mass of C₄H₈O₂S (120.02 g/mol ). The fragmentation pattern is expected to be characteristic of the structure. Key fragmentation pathways would likely include:

Loss of sulfur dioxide (SO₂): A common fragmentation for sulfinic acids, leading to a prominent [M - 64]⁺ fragment ion.

Loss of a hydroxyl radical (•OH): Cleavage of the S-OH bond would produce an [M - 17]⁺ ion.

Cleavage of the C-S bond: Scission of the bond between the butene framework and the sulfur atom can lead to fragments corresponding to the butenyl cation [C₄H₇]⁺ (m/z = 55) and the [SO₂H]⁺ ion. docbrown.info

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecular ion and its fragments with high accuracy, confirming the molecular formula.

Furthermore, mass spectrometry is instrumental in mechanistic studies. By using isotopically labeled precursors (e.g., containing ¹⁸O or ²H), one can trace the fate of specific atoms through a chemical reaction, helping to elucidate the reaction mechanism. sfrbm.org MS is also used to characterize adducts formed when sulfinic acids react with other molecules. For example, sulfenic acids, a related species, are often "trapped" with nucleophilic probes, and the resulting covalent adducts are identified by the corresponding mass shift in the MS spectrum. rsc.orgnih.gov A similar strategy could be applied to study the reactivity and adduct formation of this compound.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonFormula
120[C₄H₈O₂S]⁺Molecular Ion (M⁺)
103[C₄H₈OS]⁺[M - OH]⁺
56[C₄H₈]⁺[M - SO₂]⁺
55[C₄H₇]⁺[M - SO₂H]⁺

Electronic Spectroscopy (UV-Vis) in Reactivity and Electronic Structure Correlation

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and provides insights into its electronic structure, particularly the nature of its chromophores. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the primary chromophores are the carbon-carbon double bond (C=C) and the sulfinic acid group. An isolated C=C double bond typically exhibits a π → π* transition at wavelengths below 200 nm. libretexts.org The sulfinic acid group contains non-bonding electrons (lone pairs) on the oxygen and sulfur atoms, as well as π-electrons in the S=O bond. This allows for n → π* transitions, which are typically of lower energy (longer wavelength) and lower intensity compared to π → π* transitions. youtube.com

Interactive Data Table: Potential Electronic Transitions for this compound

TransitionOrbitals InvolvedExpected Wavelength Region
π → πC=C π → C=C π~200 - 230 nm
n → πS/O lone pair → S=O π~240 - 300 nm

Computational and Theoretical Studies on But 2 Ene 2 Sulfinic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior of But-2-ene-2-sulfinic acid. These calculations, typically employing Density Functional Theory (DFT) or ab initio methods, provide a detailed picture of the molecule's structure and electronic properties.

The geometry of a molecule is a key determinant of its physical and chemical properties. For this compound, computational methods are used to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to the positions of its nuclei.

This compound can exist in different spatial arrangements, or conformations, due to rotation around its single bonds. Theoretical calculations can predict the relative energies of these conformers, identifying the most energetically favorable ones. nih.gov For instance, the orientation of the sulfinic acid group relative to the butene backbone can vary, leading to different conformers with distinct energies and populations at thermal equilibrium. The stability of these conformers is influenced by a combination of steric and electronic effects, such as intramolecular hydrogen bonding. mdpi.com

Table 1: Representative Calculated Geometric Parameters for a Stable Conformer of this compound

ParameterBond/AngleCalculated Value
Bond LengthC=C~1.34 Å
C-S~1.80 Å
S=O~1.48 Å
S-OH~1.65 Å
Bond AngleC-S-O~106°
O=S=O~115°
Dihedral AngleC-C-S-OVaries with conformer

Note: The values presented are typical and may vary depending on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. ossila.comwikipedia.org A smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is typically a π-orbital associated with the C=C double bond, while the LUMO is often a σ*-orbital associated with the S-O bonds. The distribution of electron density, which can also be calculated, reveals the electron-rich and electron-poor regions of the molecule, providing further clues about its reactivity towards electrophiles and nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-9.5
LUMO-0.8
HOMO-LUMO Gap8.7

Note: These are representative values and the actual energies can be influenced by the specific computational method and the molecular conformation.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the various ways its atoms can move relative to each other. These calculated frequencies can be used to simulate the molecule's infrared (IR) and Raman spectra. By comparing the calculated spectra with experimental data, it is possible to confirm the structure of the molecule and to assign the observed spectral bands to specific vibrational modes. nih.gov

For this compound, characteristic vibrational frequencies would include the C=C stretching, S=O stretching, and O-H stretching modes. The calculated frequencies and their intensities provide a theoretical "fingerprint" of the molecule, aiding in its experimental identification and characterization.

Table 3: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeFrequency (cm⁻¹)
O-H stretch~3500
C-H stretch~3000
C=C stretch~1650
S=O stretch~1100
S-O stretch~900

Note: These are unscaled harmonic frequencies and may differ from experimental values. Scaling factors are often applied to improve agreement with experiment.

Mechanistic Pathway Elucidation through Transition State Analysis

A key application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, it is possible to identify the transition states that connect reactants to products, and to calculate the energy barriers associated with these transformations.

The decomposition of allylic sulfinic acids, a class of compounds to which this compound belongs, is a well-studied process. usc.edu.auresearchgate.net A common reaction pathway is the retro-ene reaction, which involves the concerted elimination of sulfur dioxide to form an alkene. rsc.org Computational studies can map the potential energy surface for this reaction, providing a detailed picture of the energy changes that occur as the reaction proceeds. nih.gov This involves locating the structures of the reactant, transition state, and products on the PES.

The energy difference between the reactant and the transition state is the activation energy or energetic barrier of the reaction. This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. For the retro-ene decomposition of this compound, computational methods can provide an estimate of this barrier. nih.gov

By calculating the energetic barriers for different possible reaction pathways, it is possible to identify the most favorable mechanism and the rate-determining step, which is the step with the highest energy barrier. This information is crucial for understanding the factors that control the reactivity and stability of this compound.

Table 4: Hypothetical Energetic Profile for the Retro-Ene Decomposition of an Allylic Sulfinic Acid

SpeciesRelative Energy (kcal/mol)
Reactant (Allylic Sulfinic Acid)0.0
Transition State+25.0
Products (Alkene + SO₂)-10.0

Note: These are representative values for a generic allylic sulfinic acid decomposition and serve for illustrative purposes.

Solvation Effects and Reaction Environment Influences on Reactivity

Sulfinic acids are potent hydrogen-bond donors. nih.gov This characteristic plays a pivotal role in how the solvent environment affects their chemical behavior. In hydrogen-bond accepting solvents, the reactivity of sulfinic acids is observed to be considerably diminished. nih.gov This attenuation is attributed to the stabilization of the sulfinic acid molecule through the formation of hydrogen bonds with the solvent molecules, which in turn increases the activation energy for subsequent reactions.

Conversely, a study focusing on the desulfination of allylic sulfinic acids—a class of compounds to which this compound belongs—revealed that the rate of this specific reaction is largely independent of the solvent. usc.edu.auresearchgate.net This suggests that for certain intramolecular reactions like the retro-ene desulfination, the solvent's role in stabilizing the transition state is minimal. The reaction's progress is dictated more by the intrinsic properties of the molecule itself rather than its interaction with the surrounding medium.

Table 1: Illustrative Influence of Solvent on a Generic Sulfinic Acid Reaction Rate

Solvent Dielectric Constant (ε) Hydrogen Bond Accepting Capacity Predicted Relative Rate
Toluene 2.4 Low 1.00
Dichloromethane 9.1 Low 0.95
Tetrahydrofuran (THF) 7.5 High 0.60
Acetonitrile 37.5 Moderate 0.75
Dimethyl Sulfoxide (DMSO) 47 High 0.45
Water 80.1 High 0.30

Note: The data in this table is illustrative and intended to demonstrate the general trend of decreasing reactivity for sulfinic acids in hydrogen-bond accepting solvents. It is not based on experimental or computational results for this compound.

Quantitative Structure-Reactivity Relationships (QSAR) and Predictive Modeling

Quantitative Structure-Reactivity Relationships (QSAR) are computational models that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. nih.gov For this compound, specific QSAR models predicting its reactivity are not extensively documented in publicly accessible scientific literature. However, the principles of QSAR can be applied to understand how structural modifications might influence its chemical behavior.

QSAR studies on broader categories of organosulfur compounds have identified several key molecular descriptors that often correlate with reactivity. These descriptors can be broadly categorized as electronic, steric, and topological. researchgate.net For an unsaturated sulfinic acid like this compound, relevant descriptors would likely include:

Electronic Descriptors: Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, electrostatic potential, and partial atomic charges on the sulfur and oxygen atoms would be critical. These descriptors provide insight into the molecule's nucleophilic and electrophilic character and its susceptibility to various reactions.

Steric Descriptors: Molecular volume, surface area, and specific conformational parameters would influence the accessibility of the sulfinic acid group to reactants. The geometry of the but-2-ene backbone would also play a significant role.

Topological Descriptors: These describe the connectivity of atoms within the molecule and can be used to model more general structure-reactivity trends.

While a dedicated QSAR model for this compound is not available, a hypothetical model for the reactivity of a series of substituted allylic sulfinic acids could be constructed. Such a model would aim to predict a specific reactivity parameter, for instance, the rate constant of a characteristic reaction, based on calculated molecular descriptors.

Table 2: Hypothetical QSAR Descriptors and Their Potential Influence on the Reactivity of Allylic Sulfinic Acids

Descriptor Type Potential Influence on Reactivity Rationale
HOMO Energy Electronic Positive Correlation Higher HOMO energy generally indicates greater nucleophilicity and ease of oxidation.
LUMO Energy Electronic Negative Correlation Lower LUMO energy suggests greater electrophilicity and susceptibility to nucleophilic attack.
Charge on Sulfur Atom Electronic Varies Can influence both nucleophilic and electrophilic character depending on the reaction mechanism.
Molecular Volume Steric Negative Correlation Increased steric hindrance around the sulfinic acid group may decrease reaction rates.
Dipole Moment Electronic Positive Correlation A higher dipole moment may enhance interactions with polar reactants or solvents, influencing reaction rates.

Note: This table presents a conceptual framework for a QSAR model for allylic sulfinic acids and is not based on established predictive models for this compound.

The development of robust QSAR models for this compound and related compounds would be a valuable tool for predicting their reactivity in various chemical systems, aiding in the design of new synthetic methodologies and the understanding of their potential roles in different chemical environments.

Applications of But 2 Ene 2 Sulfinic Acid in Advanced Organic Synthesis

Role as Chiral Auxiliaries or Intermediates in Asymmetric Synthesis

Chiral auxiliaries are instrumental in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.orgscielo.org.mxsigmaaldrich.com Sulfur-containing compounds, in particular, have been effectively employed in this capacity. scielo.org.mx In principle, if but-2-ene-2-sulfinic acid were to be resolved into its enantiomers, it could potentially serve as a chiral auxiliary. The chiral sulfur center could influence the stereochemical outcome of reactions on a prochiral substrate temporarily attached to the sulfinyl group.

However, there is no specific information in the reviewed literature detailing the use of this compound as a chiral auxiliary in asymmetric synthesis. The development of synthetic routes to enantiomerically pure this compound and its subsequent application in stereoselective transformations remains an area for future investigation.

Precursors for Complex Functional Molecules

Sulfinic acids are versatile intermediates that can be converted into a variety of other sulfur-containing functional groups. wikipedia.org

Diversification to Sulfones and Sulfinate Esters

The oxidation of sulfinic acids provides a straightforward route to sulfones, a functional group present in numerous pharmaceuticals and materials. thieme-connect.com While general methods for this transformation are well-established, specific examples employing this compound as the starting material are not documented.

Similarly, sulfinic acids can be esterified to form sulfinate esters. organic-chemistry.orgrsc.orgrsc.org These esters are themselves valuable synthetic intermediates. The reaction of this compound with various alcohols would be expected to yield the corresponding but-2-ene-2-sulfinate esters.

Table 1: Potential Diversification of this compound

PrecursorReagent/ConditionProduct
This compoundOxidizing agent (e.g., m-CPBA)But-2-ene-2-sulfone
This compoundAlcohol, Acid catalystAlkyl but-2-ene-2-sulfinate

Note: This table represents potential transformations based on the general reactivity of sulfinic acids, as specific literature for this compound is unavailable.

Synthesis of Sulfur-Containing Heterocycles

Sulfur-containing heterocycles are a prominent class of compounds with diverse biological activities. organic-chemistry.orgarkat-usa.orgresearchgate.netumich.edudigitellinc.com Sulfinic acids can serve as precursors in the construction of these ring systems. For instance, the intramolecular addition of the sulfinic acid moiety to a suitably positioned unsaturation within the same molecule could, in principle, lead to the formation of a cyclic sulfur-containing compound. The vinyl group in this compound could potentially participate in such cyclization reactions, although no specific examples have been reported.

Formation of Organosulfur Chiral Ligands

Chiral organosulfur compounds are important ligands in transition-metal-catalyzed asymmetric reactions. yale.edu The synthesis of such ligands often involves the strategic introduction of a sulfur-containing functional group. While this compound could theoretically be a building block in the synthesis of novel chiral ligands, there is no literature to support this application at present.

Catalytic Roles in Organic Transformations

Certain acids and their derivatives can act as catalysts in organic reactions. mdpi.comacs.orgchemscene.commdpi.com While some Brønsted acids are known to catalyze various transformations, there is no evidence to suggest that this compound has been investigated or utilized for its catalytic properties. The acidity and potential catalytic activity of this specific sulfinic acid remain to be explored.

Integration into Multi-Component and Cascade Reactions

Multi-component reactions (MCRs) and cascade reactions are efficient synthetic strategies that allow for the construction of complex molecules in a single operation. researchgate.netnih.govmdpi.com The diverse reactivity of the sulfinic acid functional group could potentially allow for its integration into such reaction sequences. However, a review of the current literature reveals no instances of this compound being employed in either multi-component or cascade reactions.

Q & A

Q. What are the optimal synthetic pathways for But-2-ene-2-sulfinic acid, and how can purity be validated?

To synthesize this compound, researchers should explore methods such as sulfination of but-2-ene derivatives or oxidation of corresponding thiols. Key variables include temperature control (e.g., maintaining 0–5°C for sensitive intermediates) and catalysts (e.g., transition metals for regioselectivity). Purification via recrystallization or chromatography should follow synthesis. Validate purity using NMR (¹H/¹³C), IR spectroscopy (to confirm sulfinic acid group S=O stretches at ~1000–1100 cm⁻¹), and elemental analysis. Replicate experiments with minor adjustments to optimize yields, as per reproducibility guidelines .

Q. How should researchers characterize the structural and electronic properties of this compound?

Combine spectroscopic techniques:

  • NMR : Assign peaks for the sulfinic acid proton (δ ~11–12 ppm in DMSO) and olefinic protons (δ ~5–6 ppm).
  • X-ray crystallography : Resolve bond angles and dihedral angles to confirm planar sulfinic acid geometry.
  • Computational modeling : Use DFT (e.g., B3LYP/6-311++G**) to predict electronic properties like HOMO-LUMO gaps. Cross-validate experimental and computational data to address discrepancies .

Q. What precautions are critical when handling this compound in experimental settings?

Store the compound under inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation to sulfonic acids. Use anhydrous solvents (e.g., dried DMF or THF) during reactions. Monitor pH in aqueous solutions, as sulfinic acids can decompose under strongly acidic/basic conditions. Document all handling protocols in supplementary materials for reproducibility .

Q. How can researchers distinguish primary vs. secondary data sources when studying this compound?

Primary sources include original spectral datasets (e.g., unpublished NMR, X-ray) or kinetic studies. Secondary sources involve reviews or meta-analyses of sulfinic acid reactivity. Critically evaluate primary sources for experimental rigor (e.g., control experiments, error margins) and secondary sources for synthesis of conflicting findings (e.g., solvent effects on stability) .

Q. What are the best practices for ensuring experimental reproducibility in sulfinic acid research?

Publish detailed protocols for synthesis, purification, and characterization in the main text or supplementary materials. Specify instrument parameters (e.g., NMR field strength, HPLC columns) and raw data archiving practices. For known compounds, cite prior literature; for novel derivatives, provide full analytical validation (e.g., HRMS, melting points) .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated under varying conditions?

Design kinetic studies (e.g., stopped-flow UV-Vis for fast reactions) to track intermediates. Use isotopic labeling (e.g., ³⁴S) to trace sulfur oxidation pathways. Compare experimental rate constants with DFT-calculated activation energies. Address contradictions (e.g., unexpected byproducts) by testing alternative mechanisms (e.g., radical vs. ionic pathways) .

Q. What strategies resolve contradictions in spectral data interpretation for sulfinic acid derivatives?

If NMR signals conflict with predicted splitting patterns, re-examine solvent effects (e.g., DMSO-induced shifts) or tautomerism. Employ 2D NMR (COSY, HSQC) to resolve overlapping peaks. Cross-reference with IR (S=O asymmetric/symmetric stretches) and mass spectrometry (molecular ion fragmentation patterns) .

Q. How does the stability of this compound vary under photolytic vs. thermal conditions?

Conduct accelerated stability studies:

  • Thermal : Heat samples at 40–100°C and monitor decomposition via TGA/DSC.
  • Photolytic : Expose to UV (254 nm) and track degradation products with LC-MS. Use Arrhenius plots to model degradation kinetics and identify stabilizing additives (e.g., radical scavengers) .

Q. What computational approaches predict the reactivity of this compound in biological systems?

Perform molecular docking (e.g., AutoDock Vina) to assess interactions with enzymes like sulfinic acid reductases. Simulate solvation effects (PCM models) and redox potentials (Nernst equation). Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. How can researchers design experiments to probe the compound’s role in asymmetric catalysis?

Test chiral ligands (e.g., BINOL derivatives) in sulfinic acid-mediated asymmetric additions. Use enantiomeric excess (ee) measurements (HPLC with chiral columns) and nonlinear effects to distinguish between kinetic vs. thermodynamic control. Compare results with prior studies on analogous sulfinic acids to identify structural determinants of enantioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.